Fmoc-Lys(Dadcyl)-OH

Description

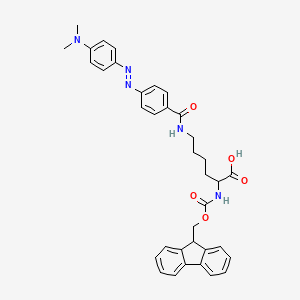

Fmoc-Lys(Dadcyl)-OH (CAS: 146998-27-8) is a protected lysine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure comprises an N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group, a lysine backbone, and a side-chain-modified dimethylamino phenyl azo benzamide (Dadcyl) moiety. The Dadcyl group, synthesized via diazonium salt coupling (as described in ), serves as a fluorescent quencher, making this compound valuable in Förster resonance energy transfer (FRET)-based probes. The molecular formula is C₃₆H₃₇N₅O₅, with a molecular weight of 619.7 g/mol .

Key properties include:

- Storage: Stable at -20°C for one month or -80°C for six months.

- Solubility: Requires organic solvents (e.g., DMSO, DMF) for dissolution, with heating and sonication recommended .

- Applications: Primarily used in peptide synthesis for introducing fluorescence-quenching moieties or studying peptide-protein interactions.

Properties

IUPAC Name |

6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H37N5O5/c1-41(2)27-20-18-26(19-21-27)40-39-25-16-14-24(15-17-25)34(42)37-22-8-7-13-33(35(43)44)38-36(45)46-23-32-30-11-5-3-9-28(30)29-10-4-6-12-31(29)32/h3-6,9-12,14-21,32-33H,7-8,13,22-23H2,1-2H3,(H,37,42)(H,38,45)(H,43,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOPWTDBGMLRNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H37N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Dadcyl)-OH typically involves the protection of the lysine amino group with the Fmoc group, followed by the introduction of the dabcyl moiety. The process can be summarized as follows:

Protection of Lysine: The ε-amino group of lysine is protected using the Fmoc group. This is achieved by reacting lysine with Fmoc-Cl in the presence of a base such as sodium carbonate.

Introduction of Dabcyl: The dabcyl moiety is introduced by reacting the Fmoc-protected lysine with dabcyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated solid-phase peptide synthesis (SPPS) protocols, which allow for the efficient and high-yield production of the compound .

Chemical Reactions Analysis

Resin Attachment and Fmoc Deprotection

-

The lysine backbone is anchored to 2-chlorotrityl chloride resin using Fmoc-Lys(Dde)-OH, where the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group protects the ε-amino group .

-

Fmoc Removal : The α-amino Fmoc group is cleaved with 20% piperidine in DMF, exposing the α-amino group for subsequent couplings .

Dadcyl Coupling

-

After Dde deprotection (2% hydrazine hydrate in DMF), the ε-amino group reacts with DABCYL acid (Dadcyl) via HBTU/DIEA activation, forming an amide bond .

-

Reaction Conditions :

Reactant Coupling Agent Solvent Time Yield DABCYL acid HBTU/DIEA DMF 3 h >90%

Peptide Chain Elongation

-

The deprotected α-amino group undergoes iterative couplings with Fmoc-amino acids (e.g., Fmoc-Val-OH, Fmoc-Cit-OH) using HBTU/DIEA .

Stability Under SPPS Conditions

The Dadcyl group remains stable under standard SPPS conditions:

Probe Design

-

Dadcyl serves as a fluorescence quencher paired with fluorophores (e.g., FITC, EDANS). Example: FA-Lys(FITC)-Val-Cit-Lys(Dadcyl)-OH , where cathepsin B cleavage at the Val-Cit bond restores fluorescence .

Enzymatic Reaction Kinetics

-

Fluorescence Recovery : Protease cleavage separates Dadcyl from the fluorophore, yielding a dose-dependent fluorescence increase.

Side Reactions and Limitations

-

Azo Group Reduction : The Dadcyl azo bond () may degrade under strong reducing agents (e.g., TCEP), limiting use in reductive environments .

-

Photostability : Prolonged UV exposure can degrade the Dadcyl chromophore, necessitating dark storage .

Comparative Analysis of Dadcyl-Labeled Peptides

| Property | This compound | Fmoc-Lys(Dnp)-OH | Fmoc-Lys(Mtt)-OH |

|---|---|---|---|

| Quenching Efficiency | High (90–95%) | Moderate (70%) | Low (50%) |

| Stability in TFA | Stable | Stable | Labile |

| Synthetic Complexity | Moderate | Low | High |

| Cost | High | Moderate | Low |

Scientific Research Applications

Peptide Synthesis

2.1 Role in Solid-Phase Peptide Synthesis

Fmoc-Lys(Dabcyl)-OH is predominantly used in solid-phase peptide synthesis (SPPS). It allows for the incorporation of lysine residues into peptides while providing a means to introduce fluorescence quenching capabilities. The Fmoc group can be easily removed under basic conditions, facilitating the sequential addition of amino acids.

2.2 Case Study: Synthesis of Fluorescent Peptides

A study demonstrated the incorporation of Fmoc-Lys(Dabcyl)-OH into peptide sequences designed for FRET applications. The synthesized peptides were evaluated for their stability and activity against matrix metalloproteinases (MMPs), which are crucial in various physiological processes and disease states, including cancer .

| Peptide Sequence | Fluorophore | Quencher | MMP Activity |

|---|---|---|---|

| Gly-Pro-Hyp-Lys | 5-Carboxyfluorescein | Dabcyl | Active against MMP-1, MMP-13 |

| Gly-Pro-Hyp-Lys | Mca | Dnp | Reduced activity |

Drug Discovery and Development

3.1 Applications in Targeted Drug Design

Fmoc-Lys(Dabcyl)-OH serves as a critical component in the design of targeted drug delivery systems. By attaching bioactive molecules to this lysine derivative, researchers can create conjugates that selectively interact with specific biological targets, enhancing therapeutic efficacy .

3.2 Case Study: HIV Protease Substrates

In HIV research, Fmoc-Lys(Dabcyl)-OH has been utilized to develop fluorogenic substrates for HIV protease assays. These substrates enable real-time monitoring of protease activity, aiding in the evaluation of potential inhibitors .

Molecular Imaging

4.1 FRET-Based Imaging Techniques

The Dabcyl moiety's quenching ability makes Fmoc-Lys(Dabcyl)-OH particularly valuable in FRET-based imaging techniques. Researchers have developed imaging probes that utilize this compound to visualize cellular processes at the molecular level.

4.2 Case Study: Cancer Imaging Probes

A notable application involved synthesizing dual-functional fluorogenic probes for cancer imaging using Fmoc-Lys(Dabcyl)-OH as a building block. These probes were designed to release a fluorescent signal upon activation by specific enzymes associated with cancer cells, allowing for targeted imaging .

Mechanism of Action

Molecular Targets and Pathways: The primary mechanism of action of Fmoc-Lys(Dadcyl)-OH involves its role as a quencher in FRET assays. The dabcyl moiety absorbs energy from the fluorophore, resulting in a decrease in fluorescence. This quenching effect is used to monitor enzymatic reactions and other biochemical processes .

Comparison with Similar Compounds

Solubility and Stability

Biological Activity

Fmoc-Lys(Dabcyl)-OH, a derivative of lysine, is notable for its biological activity and applications in biochemical research. This compound integrates a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group with a Dabcyl moiety, which serves as a fluorescent probe. The unique structure allows it to participate in protein-protein interactions and fluorescence-based assays, making it a valuable tool in molecular biology.

Chemical Structure and Properties

- Chemical Name : N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-(4-(dimethylamino)phenyl)butyric acid

- Molecular Formula : C₃₆H₃₇N₅O₅

- Molecular Weight : 619.722 g/mol

This compound is characterized by its ability to quench fluorescence, which is pivotal in various experimental applications.

The Dabcyl moiety acts as a quencher of fluorescence, particularly effective when paired with fluorophores such as EDANS. When the peptide containing Fmoc-Lys(Dabcyl)-OH is cleaved by proteases, the proximity between the fluorophore and quencher changes, leading to an increase in fluorescence signal. This mechanism is extensively utilized in Förster Resonance Energy Transfer (FRET) studies, allowing real-time monitoring of biochemical interactions.

Applications in Research

Fmoc-Lys(Dabcyl)-OH is primarily used in:

- Fluorescence Quenching Studies : It enables researchers to study interactions between proteins and peptides by measuring changes in fluorescence.

- Peptide Synthesis : It serves as a building block for synthesizing peptides that require specific labeling at lysine residues.

- Biochemical Assays : The compound is employed in assays to monitor enzyme activity, particularly proteases.

Table 1: Summary of Research Findings

Fluorescence Quenching Efficiency

The efficiency of fluorescence quenching by Dabcyl has been reported to be highly effective, with enhancements up to 40-fold observed during proteolysis of labeled peptides. This property makes Fmoc-Lys(Dabcyl)-OH particularly useful for studying dynamic biological processes where real-time monitoring is crucial .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.